molecular formula C47H78O13 B1666378 Lenoremycin CAS No. 51257-84-2

Lenoremycin

Cat. No. B1666378
CAS RN: 51257-84-2
M. Wt: 851.1 g/mol
InChI Key: LQFPDTISEHAMNQ-JRSQRZRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-130A is apolycyclic, polyether cpd belonging to nigericin group of antibiotics produced by Streptomyces hygroscopicus strain.

Scientific Research Applications

Neuroprotective Properties

Lenoremycin has been identified as a potent modulator of the unfolded protein response (UPR). This unique function highlights its potential in the field of neuroprotection. Specifically, lenoremycin and its sodium salt have been shown to act as potent UPR modulators, which could play a crucial role in treating neurodegenerative diseases or brain injuries (Shaaban et al., 2017).

Conformational Analysis in Solution

The solution conformations of lenoremycin, particularly its sodium salt, have been extensively studied. This research provides critical insights into the structural properties of lenoremycin in different solvents, contributing to our understanding of how it interacts at a molecular level. The stereoscopic views derived from these studies enhance our knowledge of its potential binding mechanisms and applications (Anteunis, Rodios, & Verhegge, 2010).

Biochemical and Binding Studies

Detailed spectroscopic studies have been conducted to understand the binding interactions of lenoremycin with DNA and chromatin. These studies are pivotal in exploring lenoremycin's role in cancer treatment, particularly in how it might induce structural changes in DNA and chromatin, affecting cancer cell growth and survival (Rabbani-Chadegani, Keyvani-Ghamsari, & Zarkar, 2011).

Bioactivity and Agricultural Applications

Lenoremycin has demonstrated potential applications in agriculture. Studies have explored its bioactivity and effectiveness in controlling certain plant pathogens, suggesting its utility in plant disease management. This research aligns with the global shift towards environmentally friendly agricultural practices and the need for effective alternatives to traditional chemical pesticides (Ma et al., 2018).

Immunomodulatory Effects

The immunomodulatory properties of lenoremycin have been a topic of interest, particularly its impact on lymphocyte and neutrophil function. This aspect of lenoremycin's activity could have significant implications in treating infections and managing immune responses (Falagas et al., 2008).

properties

CAS RN

51257-84-2

Product Name

Lenoremycin

Molecular Formula

C47H78O13

Molecular Weight

851.1 g/mol

IUPAC Name

(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

InChI

InChI=1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1

InChI Key

LQFPDTISEHAMNQ-JRSQRZRGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](O[C@@]12[C@H](C[C@@H](O2)[C@@H]3[C@H](C[C@H]([C@@](O3)(CO)O)C)C)C)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H](C[C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C

SMILES

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C

Canonical SMILES

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

58399-44-3 (mono-hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 130
A-130
A-130A
A-130A monosilver (+1) salt
A-130A, antibiotic A 130 (sodium salt)
A-130A, monosodium salt
lenoremycin
Ro 21-6150

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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